Fludrocortisone acetate Fludrocortisone acetate Fludrocortisone acetate is an acetate ester resulting from the formal condensation of the primary hydroxy group of fludrocortisone with acetic acid. A synthetic corticosteroid, it has glucocorticoid actions about 10 times as potent as hydrocortisone, while its mineralocorticoid actions are over 100 times as potent. It is used in partial replacement therapy for primary and secondary adrenocortical insufficiency in Addison's disease and for the treatment of salt-losing adrenal hyperplasia. It is an 11beta-hydroxy steroid, a 3-oxo-Delta(4) steroid, a 17alpha-hydroxy steroid, an acetate ester, a mineralocorticoid, a 20-oxo steroid, a fluorinated steroid and a tertiary alpha-hydroxy ketone. It is functionally related to a fludrocortisone.
Fludrocortisone Acetate is the acetate salt of a synthetic fluorinated corticosteroid with antiinflammatory and antiallergic activities. As a glucocorticoid-receptor agonist, fludrocortisone binds to cytoplasmic receptors, translocates to the nucleus, and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2 (PLA2). Inhibition of PLA2 activity prevents the release of arachidonic acid, a precursor of eicosanoids such as prostaglandins and leukotrienes; eicosanoids are important mediators in the pro-inflammatory response mechanism. As a mineralocorticoid-receptor agonist, this agent stimulates Na+ reabsorption and water retention and K+ and H+ secretion in the distal tubules and collecting ducts of the kidney.
See also: Fludrocortisone (has active moiety).
Brand Name: Vulcanchem
CAS No.: 514-36-3
VCID: VC21349428
InChI: InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1
SMILES: CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O
Molecular Formula: C23H31FO6
Molecular Weight: 422.5 g/mol

Fludrocortisone acetate

CAS No.: 514-36-3

Cat. No.: VC21349428

Molecular Formula: C23H31FO6

Molecular Weight: 422.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fludrocortisone acetate - 514-36-3

CAS No. 514-36-3
Molecular Formula C23H31FO6
Molecular Weight 422.5 g/mol
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Standard InChI InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1
Standard InChI Key SYWHXTATXSMDSB-GSLJADNHSA-N
Isomeric SMILES CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O
SMILES CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O
Canonical SMILES CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O
Appearance White to Off-White Solid
Melting Point 233-234°C

Chemical Properties and Identification

Fludrocortisone acetate (CAS Registry Number: 514-36-3) is a synthetic fluorinated corticosteroid with the molecular formula C₂₃H₃₁FO₆ and a molecular weight of 422.49 g/mol . It is chemically known as 9α-fluoro-11β,17,21-trihydroxy-pregn-4-ene-3,20-dione 21-acetate . The compound exists as a white to off-white crystalline solid with specific physical and chemical characteristics that distinguish it from other corticosteroids .

The following table summarizes the key physical and chemical properties of fludrocortisone acetate:

PropertyValue
Molecular FormulaC₂₃H₃₁FO₆
Molecular Weight422.49 g/mol
Physical FormCrystalline Solid
ColorWhite to Off-White
Melting Point233-234°C
Boiling Point575.1±50.0°C (Predicted)
Optical Rotation[α]D23 +123° (c = 0.64 in chloroform)
Density1.0953 (rough estimate)
SolubilityPractically insoluble in water, sparingly soluble in anhydrous ethanol
Water Solubility54 mg/L (25°C)
Storage Temperature2-8°C
pKa12.06±0.70 (Predicted)

Table 1: Physical and Chemical Properties of Fludrocortisone Acetate

The chemical structure of fludrocortisone acetate is characterized by a steroid backbone with a fluorine atom at the 9α position, hydroxyl groups at the 11β and 17 positions, and an acetate ester group at the 21 position . This unique structural arrangement contributes to its potent mineralocorticoid activity.

Synthesis and Manufacturing

Fludrocortisone acetate was first developed by Merck Sharp & Dohme (MSD) in the United States in 1954 under the brand name Alflorone Acetate . The synthesis of this compound involves a multi-step process that begins with hydrocortisone acetate. The manufacturing process typically follows these key steps:

  • Reaction of hydrocortisone acetate with phosphorus oxychloride in pyridine to produce the corresponding olefin

  • Addition of hypobromous acid to the olefin

  • Ring closure to form an epoxide

  • Ring opening with hydrogen fluoride to yield fludrocortisone acetate

The crystallization process for obtaining the pure product is described in US Patent 2,957,013 . This manufacturing method ensures the production of high-quality fludrocortisone acetate suitable for pharmaceutical applications.

Pharmacological Properties

Fludrocortisone acetate possesses unique pharmacological properties that make it valuable in clinical settings. It is primarily recognized for its potent mineralocorticoid activity, which significantly exceeds that of naturally occurring corticosteroids like hydrocortisone .

Mineralocorticoid and Glucocorticoid Activity

Fludrocortisone acetate demonstrates approximately 800 times the mineralocorticoid activity of hydrocortisone, making it an exceptionally potent agent for promoting sodium retention and maintaining electrolyte balance . Additionally, it exhibits about 11 times the glucocorticoid activity of hydrocortisone, providing it with dual therapeutic effects . This combination of activities makes it particularly suitable for treating conditions that require both mineralocorticoid and glucocorticoid effects, although its primary clinical applications leverage its mineralocorticoid properties.

Physiological Effects

In experimental studies, fludrocortisone acetate at doses of 0.1-5 μg per animal has been shown to promote sodium retention in rats in a dose-dependent manner, with 37% of sodium excreted compared to control when administered at a dose of 5 μg per animal . This potent sodium-retaining capacity is fundamental to its therapeutic applications in conditions characterized by impaired salt and water balance.

Clinical Applications

Fludrocortisone acetate has several established clinical applications, primarily centered around its mineralocorticoid properties. Its therapeutic uses span various medical conditions, with particular emphasis on disorders involving adrenal insufficiency.

Treatment of Adrenocortical Insufficiency

The primary clinical application of fludrocortisone acetate is in the treatment of primary and secondary adrenocortical insufficiency, particularly Addison's disease . In this condition, the adrenal glands fail to produce adequate amounts of essential hormones, including aldosterone. Fludrocortisone acetate serves as a synthetic replacement for aldosterone, helping to maintain proper salt and water balance in the body .

Typically, fludrocortisone acetate is administered as part of a comprehensive treatment regimen that may also include glucocorticoids such as hydrocortisone . The drug is available as tablets (usually 0.1 mg) for oral administration, and dosing is carefully tailored to individual patient needs based on clinical response and laboratory parameters .

Salt-Losing Adrenogenital Syndrome

Fludrocortisone acetate is also indicated for the treatment of salt-losing adrenogenital syndrome, a genetic disorder affecting hormone production in the adrenal glands . In this condition, the affected individuals cannot produce sufficient amounts of mineralocorticoids, leading to sodium loss and electrolyte imbalances. Fludrocortisone acetate helps address these deficiencies by promoting sodium retention and maintaining appropriate electrolyte levels.

Septic Shock

Pharmacokinetics

The pharmacokinetic properties of fludrocortisone acetate have been studied in various patient populations, with particular attention to its behavior in critically ill patients with septic shock.

Absorption and Distribution

A pharmacokinetic study in patients with septic shock revealed significant challenges with oral administration of fludrocortisone acetate . Notably, undetectable plasma concentrations were observed in 7 out of 21 patients (approximately one-third of the study population) following oral administration . This finding raises concerns about the reliability of oral fludrocortisone acetate in critically ill patients.

Pharmacokinetic Parameters

In the 14 patients who did exhibit detectable plasma concentrations, the pharmacokinetic profile of fludrocortisone acetate was best described by a one-compartmental model with the following characteristics:

  • First-order absorption

  • A lag time (Tlag) before the absorption phase

  • First-order elimination

The population estimates of key pharmacokinetic parameters (with inter-individual variability) were determined to be:

  • Lag time (Tlag): 0.65 h (98% variability)

  • Apparent clearance: 40 l h⁻¹ (49% variability)

  • Apparent volume of distribution: 78 l (75% variability)

The plasma half-life was estimated at 1.35 h (95% CI, 0.84–2.03), and the area under the curve of plasma concentrations was estimated at 1.25 μg h l⁻¹ (95% CI, 1.09–1.46) .

Factors Affecting Pharmacokinetics

The severity of illness, as quantified by the Simplified Acute Physiology Score II (SAPSII), was found to significantly increase both the lag time and apparent clearance of fludrocortisone acetate . Additionally, there was substantial inter-individual variability in pharmacokinetic parameters, which may impact the predictability of clinical response.

These pharmacokinetic findings highlight the challenges associated with oral administration of fludrocortisone acetate in critically ill patients, particularly those with septic shock, and suggest that alternative routes of administration or different dosing strategies may need to be explored for these patient populations.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator